molecular formula C11H8ClF3O3 B018843 Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS No. 101987-86-4

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Cat. No. B018843
M. Wt: 280.63 g/mol
InChI Key: LZMXLCPYJNRWNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate often involves multi-step reactions that require precise conditions to achieve the desired product. For example, research on similar compounds has shown that the synthesis can involve reactions of ethyl cyanoacetate with other chemical agents, indicating a potential pathway for synthesizing Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as well (Larionova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family is often analyzed using techniques such as X-ray diffraction, which provides detailed insights into the atomic arrangement and geometry. For instance, studies on related compounds have elucidated their crystal structure, showcasing the utility of such techniques in understanding the molecular architecture (Hu Yang, 2009).

Chemical Reactions and Properties

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate may undergo various chemical reactions, contributing to its versatility in synthetic applications. Research on similar molecules highlights reactions such as 1,3-dipolar cycloadditions, which can lead to a series of substituted products, thus demonstrating the reactive capabilities of these compounds and their potential utility in further chemical transformations (Gladow et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline form, are crucial for their application in various fields. Polymorphism, for instance, can significantly affect the material's physical properties and its behavior in different environments. Studies have identified polymorphic forms of related compounds, providing valuable information for the development and application of these materials (F. Vogt et al., 2013).

Scientific Research Applications

  • Summary of Application : This research involves the design and preparation of a series of novel fluoroether-containing monomers based on commercially available perfluoroalkyl ether acid fluoride . These monomers are used to create water-repellent and oil-repellent films for coating materials .
  • Methods of Application : The acid fluoride is treated with various substances like allyl alcohol, 2-hydroxyethyl methacrylate, or N-allylmethylamine to form corresponding vinyl-containing fluorinated monomers . High yields of the fluorinated epoxy monomers could be obtained from acid chloride with glycidol .
  • Results or Outcomes : The study resulted in the synthesis of 20 derivatives of perfluoroalkyl ether carbonyl compounds . Most of these prepared fluoroether-containing monomers are liquid at room temperature and display excellent solubility in common organic solvents .

1. (3-chloro-2,4,5-trifluorophenyl)methanol This compound is a chemical intermediate with various potential applications in the synthesis of other complex molecules . Its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found in dedicated chemical databases .

2. 2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE This is another related compound with potential applications in chemical synthesis . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can also be found in chemical databases .

1. (3-chloro-2,4,5-trifluorophenyl)methanol This compound is a chemical intermediate with various potential applications in the synthesis of other complex molecules . Its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information can be found in dedicated chemical databases .

2. 2-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE This is another related compound with potential applications in chemical synthesis . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity can also be found in chemical databases .

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

No specific future directions or applications for this compound were found.


Please note that this information is limited and may not fully cover your request. For a comprehensive analysis, it would be best to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXLCPYJNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448957
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

CAS RN

101987-86-4
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2.64 g (20 mmol) of malonic acid monoethyl ester, 0.10 g (catalytic amount) of dipyridyl, and 50 ml of dry tetrahydrofuran at -30° C. is added 13 ml of n-butyllithium (1.55 M, 20.2 mmol) at a rapid rate. When addition is complete, the solution is warmed to -5° C., and another 13 ml of n-butyllithium (1.55 M, 20.2 mmol) is added dropwise until a pale pink color persists for ten minutes. The suspension is then cooled to -78° C. To this mixture is added a solution of 2.3 g (10 mmol) of 3-chloro-2,4,5-trifluorobenzoyl chloride in 3 ml of dry tetrahydrofuran. The reaction mixture is stirred at -78° C. for one hour, then warmed to -35° C. and poured into a mixture of ice (50 g) and 6 N hydrochloric acid (4 ml). This solution is extracted with dichloromethane, and the extracts are washed with water, 5% aqueous sodium bicarbonate, dilute hydrochloric acid, and water. The organic phase is dried over magnesium sulfate, filtered, and concentrated to give 2.5 g of the title compound as an orange solid.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
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Citations

For This Compound
5
Citations
L Yu, L Lianxin, S Guangxia… - … of Computational and …, 2016 - ingentaconnect.com
The convenient protocol for the synthesis of Sitafloxacin form Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate with tri-ethyl ortho-formate and (1R, 2S)-(-)-cis-1-2-fluorine …
Number of citations: 2 www.ingentaconnect.com
J Wang, M Sánchez-Roselló, JL Aceña… - Chemical …, 2014 - ACS Publications
1.1. Brief Historical Overview As expected from the fluorine position on the periodic table of elements, it possesses some extreme properties, in particular, ultimate electronegativity and …
Number of citations: 232 pubs.acs.org
EG Tótoli, HRN Salgado - Critical Reviews in Analytical Chemistry, 2018 - Taylor & Francis
Bacterial conjunctivitis has high impact on the health of the population, since it represents more than a third of ocular pathologies reported by health services worldwide. There is a high …
Number of citations: 19 www.tandfonline.com
KKC Liu, SM Sakya, CJ O'Donnell, AC Flick… - Bioorganic & medicinal …, 2011 - Elsevier
New drugs are introduced to the market every year and each individual drug represents a privileged structure for its biological target. These new chemical entities (NCEs) provide …
Number of citations: 83 www.sciencedirect.com
Y Liu, L Liu, G Shi - Asian Journal of Chemistry, 2014
Number of citations: 0

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